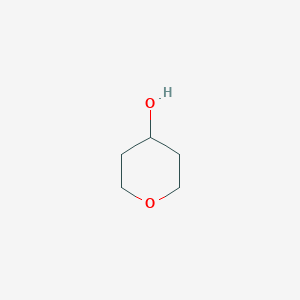
Levofloxacin Hydroxy Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin Hydroxy Acid, a derivative of Levofloxacin, is a significant compound in the realm of antibiotics. It belongs to the fluoroquinolones family and is known for its broad-spectrum efficacy.
Synthesis Analysis
The synthesis of Levofloxacin involves multiple stages including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation. This process results in Levofloxacin with a total yield of around 48.1% under microwave irradiation (Yu Xin-hong, 2008). Another method described for the synthesis of Levofloxacin starts from (2,3,4,5)fluorobenzoic chloride and follows through several steps including amination, cyclization, hydrolysis, and condensation, yielding a total of 50.15% (Yang Zhu-hon & F. Universit, 2013).
Molecular Structure Analysis
The molecular structure of Levofloxacin and its derivatives is critical for its function as an antibiotic. For instance, the interaction between Levofloxacin, DNA, and Cu2+ has been studied, showing that Levofloxacin and Cu2+ can form a binary complex, and Levofloxacin can also form a complex with DNA mediated by Cu2+ (G. Song, Yu He, & Z. Cai, 2004).
Chemical Reactions and Properties
Levofloxacin's chemical properties, particularly its reactions with various agents, are of significant interest. For example, its degradation when exposed to electrochemical processes has been explored, showing the influence of current density, pH value, and initial concentration on its degradation performance (Yijing Xia & Qizhou Dai, 2018). The reaction of Levofloxacin with ozone and hydroxyl radicals has also been studied, revealing significant removal rates and insights into its degradation mechanism (Nasma Hamdi El Najjar et al., 2013).
Physical Properties Analysis
The physical properties of Levofloxacin, including its stability and interaction with other compounds, are crucial. For instance, a study on a drug-drug cocrystal of Levofloxacin and Metacetamol showed improved photostability of Levofloxacin due to hydrogen bond formation, indicating its physical stability under various conditions (T. Shinozaki et al., 2019).
Chemical Properties Analysis
Levofloxacin's interaction with biological systems and its impact on the environment have been studied. Its degradation in the presence of humic acid, for example, showed an accelerated process due to the formation of superoxide radicals and hydroxyl radicals (Ke Xu et al., 2017). Additionally, the impact of Levofloxacin on biomolecules in algae has been investigated, revealing alterations in the structure and function of lipids and proteins (Qian Xiong et al., 2020).
Applications De Recherche Scientifique
Broad-Spectrum Antibacterial Efficacy
Levofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It has demonstrated efficacy in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures, among others. The drug's effectiveness extends to both penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae, highlighting its versatile application in battling bacterial infections resistant to other antibiotics (Croom & Goa, 2003).
Enhanced Potency and Pharmacokinetics
As the optical S-(-) isomer of ofloxacin, levofloxacin's in vitro potency is generally double that of its predecessor, offering enhanced antibacterial activity. Its rapid and widespread penetration into body tissues and fluids post-oral administration underlines its superior pharmacokinetic profile. This makes levofloxacin a potent candidate for treating a variety of infections, including those of the respiratory and genitourinary tracts, demonstrating its clinical versatility and efficacy (Davis & Bryson, 1994).
High-Dose, Short-Course Treatment
A high-dose, short-course regimen of levofloxacin has been approved for treating community-acquired pneumonia (CAP), acute bacterial sinusitis, complicated urinary tract infections, and acute pyelonephritis. This regimen maximizes levofloxacin's bactericidal activity and potentially reduces the emergence of resistance. Its once-daily administration schedule promotes better compliance, offering a convenient and effective treatment option for various bacterial infections (Anderson & Perry, 2008).
Safety And Hazards
Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It is advised to avoid breathing vapor or mist and avoid contact with eyes, skin, and clothing . Use of appropriate personal protective equipment is recommended when handling Levofloxacin .
Propriétés
IUPAC Name |
6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVVQXWFAHAGQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin Hydroxy Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

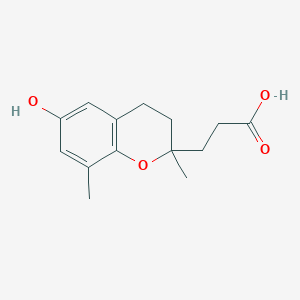
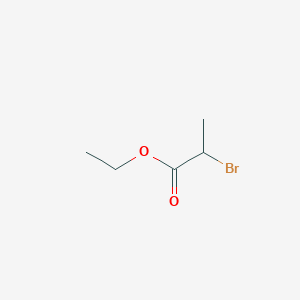
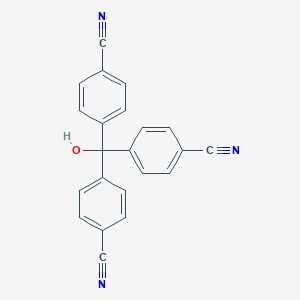
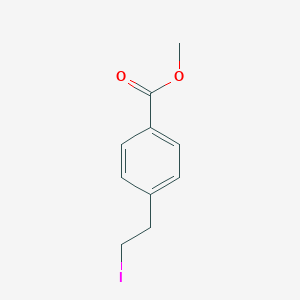
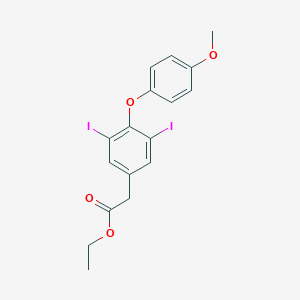
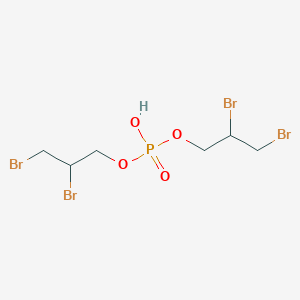
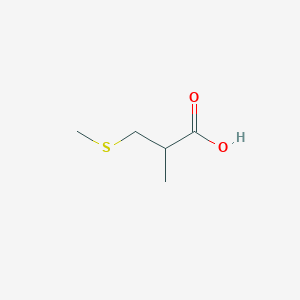
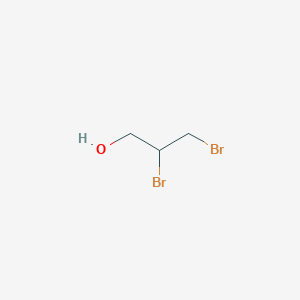

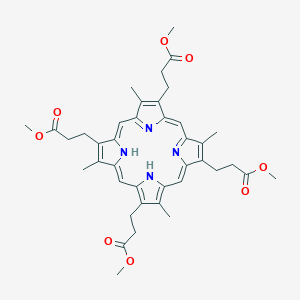
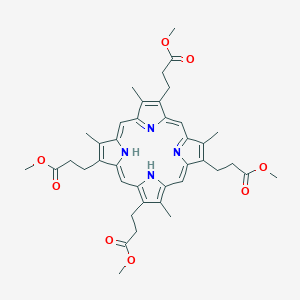
![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)
